molecular formula C11H16ClNO B1345307 4-Piperidin-4-ylphenol hydrochloride CAS No. 263139-27-1

4-Piperidin-4-ylphenol hydrochloride

Cat. No. B1345307
CAS RN: 263139-27-1
M. Wt: 213.7 g/mol
InChI Key: DGUWALWRCOPUBK-UHFFFAOYSA-N
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Description

4-Piperidin-4-ylphenol hydrochloride, also known as 4-PPP hydrochloride or para-phenylphenol hydrochloride, is a chemical compound with the molecular formula C11H16ClNO . It has a molecular weight of 213.71 . It is a powder in physical form .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, often involves reactions like the conjugate reduction of dihydropyridones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can afford the corresponding tertiary propargylamines in useful yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a phenol group . The compound’s molecular formula is C11H16ClNO .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 213.71 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Synthesis and Structural Studies

4-Piperidin-4-ylphenol hydrochloride is involved in several synthesis pathways and structural studies, highlighting its utility in the preparation of complex organic compounds and in the understanding of molecular interactions. For example, Zheng Rui described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's role in the preparation of intermediates through amidation, Friedel-Crafts acylation, and hydration processes with a reasonable yield of 62.4% (Zheng Rui, 2010). Similarly, the synthesis and structural confinement of novel bipodal and tripodalpiperidin-4-ones through ultrasound-promoted synthesis indicates the potential of this compound derivatives in creating sterically hindered compounds (K. Rajesh, B. Palakshi Reddy, V. Vijayakumar, 2012).

Crystallography and Molecular Interaction Studies

The compound's involvement in crystallography and molecular interaction studies is noteworthy, providing insights into its physical and chemical properties. For instance, C. S. Karthik et al. conducted thermal, optical, etching, and structural studies on a related compound, revealing that the piperidine ring adopts a chair conformation, and the structure is stabilized by various intermolecular interactions, offering valuable information on the compound's stability and reactivity (C. S. Karthik et al., 2021). Additionally, M. Szafran et al. characterized 4-Piperidinecarboxylic acid hydrochloride, a closely related compound, through X-ray diffraction and computational methods, underscoring its structural properties and potential for forming H-bonded complexes (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Antimicrobial Activities

The antimicrobial activities of derivatives of this compound have been explored, indicating its relevance in the development of new antimicrobial agents. For example, O. B. Ovonramwen et al. synthesized and screened a compound for microbial activities, showing moderate antimicrobial activities against common pathogens, suggesting the potential for future pharmaceutical applications (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts, such as 4-Piperidin-4-ylphenol hydrochloride, have shown several important pharmacophoric features and are being utilized in different therapeutic applications . This suggests that there could be potential future directions in the field of drug discovery involving this compound .

Biochemical Analysis

Biochemical Properties

4-Piperidin-4-ylphenol hydrochloride plays a significant role in biochemical reactions, particularly due to its structure which allows it to interact with various enzymes and proteins. The compound’s piperidine ring can engage in hydrogen bonding and hydrophobic interactions, making it a versatile ligand for enzyme binding sites. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity. Additionally, this compound can bind to receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating the activity of enzymes like superoxide dismutase and catalase, the compound can alter the cellular redox state, impacting gene expression and cellular metabolism. Furthermore, this compound has been found to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with superoxide dismutase involves hydrogen bonding and hydrophobic interactions, stabilizing the enzyme’s active form and enhancing its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. In in vitro studies, prolonged exposure to this compound has been shown to result in a gradual decrease in its ability to modulate enzyme activity and gene expression. In in vivo studies, long-term administration of the compound can lead to adaptive responses in cells, potentially altering its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance the activity of antioxidant enzymes and reduce inflammation. At higher doses, it can exhibit toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of the compound are only seen within a specific dosage range, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with cellular enzymes and proteins, influencing metabolic flux and the levels of specific metabolites. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration gradient and the presence of specific transporters. Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution can be influenced by factors such as pH, ionic strength, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm, where it can interact with cytoplasmic enzymes and proteins. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The localization of this compound can be directed by specific targeting signals or post-translational modifications that guide it to particular cellular compartments .

properties

IUPAC Name

4-piperidin-4-ylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12-13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUWALWRCOPUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

263139-27-1
Record name 4-(piperidin-4-yl)phenol hydrochloride
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